molecular formula C18H18N2O5S B2647494 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid CAS No. 1396963-54-4

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B2647494
CAS No.: 1396963-54-4
M. Wt: 374.41
InChI Key: ZGMHGFULRKEWPM-UHFFFAOYSA-N
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Description

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid is a complex organic compound that features a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by sulfonylation and subsequent amination to introduce the sulfonylamino group. The final step involves the addition of the phenylpropanoic acid moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenylpropanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid is unique due to its combination of a quinoline core with a sulfonylamino group and a phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-17-9-6-13-11-14(7-8-15(13)19-17)26(24,25)20-16(18(22)23)10-12-4-2-1-3-5-12/h1-5,7-8,11,16,20H,6,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMHGFULRKEWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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